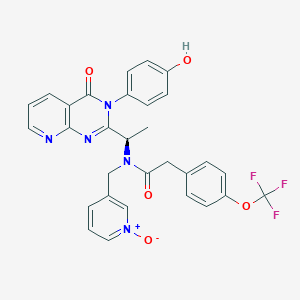
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- is a complex organic compound that belongs to the class of benzazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzazepine ring through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom at the 8th position using halogenating agents.
Radiolabeling: Incorporation of the methyl-11C group through radiolabeling techniques.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions to modify the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes.
Pathways: Modulation of signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-3-Benzazepin-7-ol: A non-chlorinated analog.
8-Chloro-1H-3-Benzazepin-7-ol: Lacks the tetrahydro and phenyl groups.
3-(Methyl-11C)-1H-3-Benzazepin-7-ol: Similar structure but without the chlorine atom.
Uniqueness
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- is unique due to its specific combination of functional groups and radiolabeling, which may impart distinct pharmacological properties.
Propiedades
| 106647-42-1 | |
Fórmula molecular |
C17H18ClNO |
Peso molecular |
286.78 g/mol |
Nombre IUPAC |
(5R)-8-chloro-3-(111C)methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18ClNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i1-1 |
Clave InChI |
GOTMKOSCLKVOGG-RHHLBCDKSA-N |
SMILES isomérico |
[11CH3]N1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


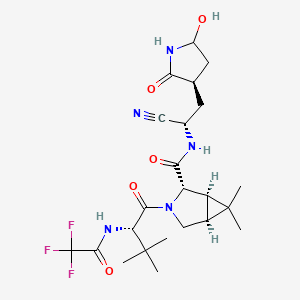
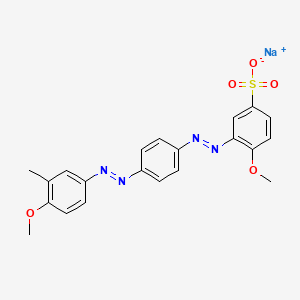
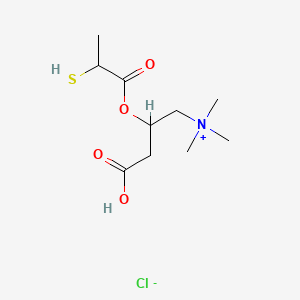
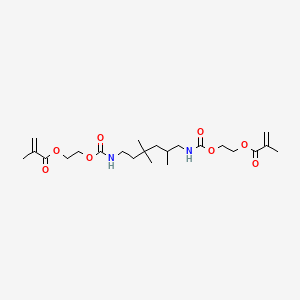





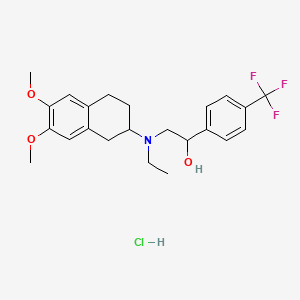
![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
